molecular formula C16H19ClO3 B4564222 4-butyl-6-chloro-7-(propan-2-yloxy)-2H-chromen-2-one

4-butyl-6-chloro-7-(propan-2-yloxy)-2H-chromen-2-one

Cat. No.: B4564222
M. Wt: 294.77 g/mol
InChI Key: VAELVXKQGDWFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-6-chloro-7-(propan-2-yloxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H19ClO3 and its molecular weight is 294.77 g/mol. The purity is usually 95%.
The exact mass of the compound 4-butyl-6-chloro-7-isopropoxy-2H-chromen-2-one is 294.1022722 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

4-butyl-6-chloro-7-isopropoxy-2H-chromen-2-one falls within the category of chromene derivatives, which are known for their versatile applications in chemical synthesis. A related work explores the streamlined access to functionalized chromenes through domino reactions, highlighting the potential for creating a variety of substituted chromenes, including those with similar structures to 4-butyl-6-chloro-7-isopropoxy-2H-chromen-2-one. These chromenes serve as key intermediates in the synthesis of more complex molecules, demonstrating the compound's role in facilitating diverse chemical transformations (Bello et al., 2010).

NMR Spectroscopy

The structural elucidation and characterization of chromene derivatives, including those similar to 4-butyl-6-chloro-7-isopropoxy-2H-chromen-2-one, have been extensively studied using NMR spectroscopy. One study reported the ^13C NMR chemical shifts of various substituted 2,2-dimethyl-2H-chromene derivatives, underscoring the importance of NMR in understanding the molecular structure and electronic environment of chromenes (Timár et al., 1989).

Catalysis in Organic Synthesis

4-butyl-6-chloro-7-isopropoxy-2H-chromen-2-one and its analogues find application as substrates in catalyzed organic reactions. For example, novel polystyrene-supported TBD catalysts have been employed in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating the compound's role in medicinal chemistry and organic synthesis (Alonzi et al., 2014).

Biological Activity Assessment

The biological activity of chromene derivatives, including antimicrobial properties, has been a focus of research. A study involving the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones assessed their biological activity, revealing significant antimicrobial effects. This suggests potential applications of 4-butyl-6-chloro-7-isopropoxy-2H-chromen-2-one derivatives in developing new antimicrobial agents (El Azab et al., 2014).

Green Chemistry Approaches

The synthesis of chromene derivatives also aligns with the principles of green chemistry. For instance, acidic ionic liquids have been utilized for synthesizing novel chromenoisoxazolo derivatives, highlighting an environmentally friendly approach to chemical synthesis that could be applicable to compounds like 4-butyl-6-chloro-7-isopropoxy-2H-chromen-2-one (Kumari et al., 2016).

Properties

IUPAC Name

4-butyl-6-chloro-7-propan-2-yloxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO3/c1-4-5-6-11-7-16(18)20-14-9-15(19-10(2)3)13(17)8-12(11)14/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAELVXKQGDWFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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